molecular formula C11H15NO4 B099336 Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 17438-14-1

Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B099336
CAS No.: 17438-14-1
M. Wt: 225.24 g/mol
InChI Key: FKDYIXOYTANTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (C₁₈H₂₁NO₅) is a 1,4-dihydropyridine (1,4-DHP) derivative synthesized via the Hantzsch condensation reaction. It features a 1,4-dihydropyridine core with methyl ester groups at positions 3 and 5, methyl substituents at positions 2 and 6, and a 4-(4-methoxyphenyl) group. Its crystal structure (space group $P\overline{1}$) reveals a flattened boat conformation for the DHP ring, with intermolecular N—H⋯O and C—H⋯O hydrogen bonds stabilizing the lattice . This compound is part of a broader class of 1,4-DHPs, which are pharmacologically significant as calcium channel blockers (e.g., nifedipine, nitrendipine), antioxidants, and antimicrobial agents .

Properties

IUPAC Name

dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-6-8(10(13)15-3)5-9(7(2)12-6)11(14)16-4/h12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDYIXOYTANTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=C(N1)C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169820
Record name Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17438-14-1
Record name 3,5-Dimethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17438-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017438141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Characterization Data

The product is characterized by:

  • Melting Point : 210–212°C (lit. 208–210°C).

  • Spectroscopy :

    • IR : NH stretch (3350 cm⁻¹), ester C=O (1698 cm⁻¹), conjugated C=C (1626 cm⁻¹).

    • ¹H NMR (DMSO-d₆) : δ 1.90 (s, 6H, CH₃), 3.60 (s, 6H, OCH₃), 4.70 (s, 1H, NH), 5.10 (s, 1H, H-4).

    • ¹³C NMR : 167.45 (C=O), 146.77 (C-2/C-6), 96.88 (C-4), 50.62 (OCH₃), 24.78 (CH₃).

Alternative Methods: Carbodiimide-Mediated Coupling

A patent-derived method involves coupling 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylic acid with methanol using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

ParameterSpecificationReference
ActivatorDCC/DMAP
SolventDMF
Reaction Time8 days
PurificationEther precipitation

Comparative Analysis of Methods

Efficiency and Practicality

  • Hantzsch Method : Superior yield (71%), shorter reaction time (minutes), and scalability make it the preferred route.

  • Coupling Method : Limited by extended reaction times and lower practicality for large-scale synthesis.

Side Reactions and Byproducts

  • Hantzsch Variants : Substituting formaldehyde with ortho-methoxybenzaldehyde leads to pyrans instead of 1,4-DHPs.

  • Coupling Method : Risk of N,N-dicyclohexylurea byproduct formation necessitates rigorous filtration.

Industrial and Experimental Considerations

Solvent and Temperature Effects

  • Polar Solvents : Isopropanol enhances solubility of intermediates, while DMF aids in carbodiimide activation.

  • Microwave Assistance : Modern protocols reduce Hantzsch reaction times to <10 minutes without compromising yield.

Purification Techniques

  • Crystallization : Methanol or ethanol recrystallization achieves >95% purity.

  • Chromatography : Silica gel chromatography (petroleum ether/EtOAc) resolves minor impurities .

Scientific Research Applications

Organic Synthesis

Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is predominantly utilized as a reducing agent in organic synthesis. It serves as a hydrogen donor in various reactions, particularly in the following processes:

  • Conjugate Reduction : The compound acts as a hydrogen source in conjugate reductions, enabling the transformation of α,β-unsaturated carbonyl compounds into saturated derivatives. This reaction is crucial for synthesizing complex organic molecules.
  • Organocatalytic Reductive Amination : It is employed in organocatalytic reductive amination processes where it facilitates the formation of amines from carbonyl compounds and amines. This method is significant for synthesizing pharmaceuticals and agrochemicals .

Case Study: Reductive Amination

In a study published by Hong Sheng Li et al., this compound was used to reduce α-halo-ketones effectively. The reaction demonstrated high yields and selectivity, showcasing the compound's efficiency as a reductant .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to modify biological activity through structural modifications. Its derivatives have been explored for various pharmacological activities:

  • Antihypertensive Agents : Research indicates that derivatives of this compound possess calcium channel blocking activities, making them potential candidates for antihypertensive drugs.
  • Anticancer Activities : Some studies have reported that certain derivatives exhibit cytotoxic effects against cancer cell lines. This property makes them candidates for further development as anticancer agents .

Material Science

In material science, this compound has applications in the development of polymers and nanocomposites:

  • Polymerization Initiator : The compound can act as an initiator in polymerization reactions due to its ability to donate hydrogen atoms. This property is beneficial for creating new materials with tailored properties.
  • Nanocomposite Formation : Its use in forming nanocomposites enhances the mechanical and thermal properties of materials. Studies have shown that incorporating this compound into polymer matrices can improve stability and performance under stress .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Organic SynthesisConjugate reductionHigh yields in α,β-unsaturated carbonyl reductions
Organocatalytic reductive aminationEffective formation of amines
Medicinal ChemistryAntihypertensive agentsCalcium channel blocking activity
Anticancer activitiesCytotoxic effects on cancer cell lines
Material SciencePolymerization initiatorEnhances mechanical properties
Nanocomposite formationImproved thermal stability

Mechanism of Action

The mechanism of action of dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced cardiac contractility. The compound’s molecular targets include L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents at the 1-, 4-, and aromatic positions significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Key Structural Features Biological Activity/Notes References
Diethyl 4-(3,4-difluorophenyl)-1,4-DHP-3,5-dicarboxylate 4-(3,4-difluorophenyl) Fluorinated aryl group enhances lipophilicity High yield (90%); potential bioavailability enhancement
Diethyl 1-benzyl-4-phenyl-1,4-DHP-3,5-dicarboxylate 1-benzyl, 4-phenyl Bulky substituents at position 1 Noted for NADH-mimetic properties
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-DHP-3,5-dicarboxylate 4-(3,4,5-trimethoxyphenyl) Multiple methoxy groups Potential antimalarial activity
Dimethyl 4-(4-chlorophenyl)-1,4-DHP-3,5-dicarboxylate 4-(4-chlorophenyl) Chlorine substituent Antimicrobial activity
  • Planarity and Pharmacological Activity: The planarity of the 1,4-DHP ring correlates with calcium channel antagonist potency. For example, nisoldipine analogs with planar DHP rings (e.g., 3-CN, 4-F substituents) exhibit higher activity than non-planar derivatives .

Crystallographic and Conformational Analysis

Crystal packing and hydrogen bonding patterns vary with substituents:

Compound Crystal System Hydrogen Bonding Motifs DHP Ring Conformation References
Dimethyl 1,4-DHP-3,5-dicarboxylate Triclinic ($P\overline{1}$) N—H⋯O (2.23 Å), C—H⋯O (2.54 Å) Flattened boat
Diethyl 4-(2,5-dimethoxyphenyl)-1,4-DHP Monoclinic C—H⋯π interactions Chair-like (solvent-dependent)
Nisoldipine (2-NO₂ analog) Monoclinic Ester carbonyl interactions Planar DHP ring
  • Hydrogen Bonding : Stabilizes layers parallel to (001) in the title compound, while C—H⋯π interactions dominate in bulkier analogs .

Biological Activity

Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (DM-DMDP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 253.30 g/mol
  • CAS Number : 1149-23-1
  • IUPAC Name : this compound
  • Solubility : Soluble in organic solvents

Biological Activities

DM-DMDP has been studied for various biological activities, including:

  • Antioxidant Activity :
    • DM-DMDP exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
  • Antimicrobial Properties :
    • The compound has demonstrated activity against a range of bacterial and fungal strains. For instance, its derivatives have been evaluated for their efficacy against pathogenic microorganisms, showing promising results in inhibiting growth.
  • Cytotoxicity :
    • Research indicates that DM-DMDP exhibits cytotoxic effects on various cancer cell lines. In vitro studies have highlighted its potential as an anticancer agent by inducing apoptosis in malignant cells.
  • Enzyme Inhibition :
    • DM-DMDP has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry reported that DM-DMDP effectively reduced oxidative stress markers in vitro. The compound was tested at various concentrations (10 µM to 100 µM) and showed a dose-dependent increase in antioxidant activity compared to control groups .

Antimicrobial Efficacy

In a comparative study on antimicrobial activities, DM-DMDP and its derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity .

Cytotoxic Effects

Research conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that DM-DMDP induced apoptosis through the intrinsic pathway. Flow cytometry analysis showed an increase in early apoptotic cells when treated with DM-DMDP at concentrations of 50 µM and above .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialMIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli)
CytotoxicInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes

Q & A

Q. Basic characterization :

  • NMR : Distinct signals for methyl groups (δ ~2.3 ppm for C2/C6-methyl, δ ~3.6 ppm for ester methyl) and the 1,4-dihydropyridine ring protons (δ ~4.9–5.2 ppm) confirm regiochemistry .
  • IR : Ester carbonyl stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) validate functional groups.
    Advanced analysis :
  • X-ray crystallography (e.g., CCDC data) reveals non-planar boat conformations in the dihydropyridine ring and intermolecular hydrogen bonding patterns influencing stability .
  • DFT calculations (B3LYP/6-311++G(d,p)) predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental geometries .

What strategies address discrepancies in reported reactivity or spectroscopic data for this compound?

Discrepancies often arise from:

  • Oxidation sensitivity : The 1,4-dihydropyridine ring is prone to air oxidation, altering NMR and UV-Vis profiles. Use of degassed solvents and inert atmospheres during synthesis is critical .
  • Polymorphism : Crystallization conditions (e.g., solvent polarity) can lead to different crystal forms, affecting melting points and XRD patterns. Hirshfeld surface analysis quantifies intermolecular interactions to explain such variations .
  • Impurity profiling : HPLC-MS with C18 columns (acetonitrile/water gradient) identifies byproducts like oxidized pyridine derivatives or unreacted precursors .

How do computational methods enhance understanding of this compound’s electronic properties and biological interactions?

Q. Advanced approaches include :

  • Molecular docking : Simulations with calcium channel proteins (e.g., L-type channels) predict binding affinities, explaining its potential as a calcium antagonist .
  • IRI (Independent Gradient Model) analysis : Visualizes weak interactions (e.g., C-H···O) in the crystal lattice, correlating with thermodynamic stability .
  • MD (Molecular Dynamics) simulations : Assess solvation effects on bioavailability, such as ester group hydrolysis in aqueous media .

What safety protocols are essential for handling this compound in laboratory settings?

Key precautions derived from safety data sheets (SDS):

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (risk of irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders, which may cause respiratory distress .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

What mechanistic insights explain its role as an oxidizing agent in organic synthesis?

The compound’s oxidizing capability stems from the 1,4-dihydropyridine core , which donates hydride ions (H⁻) in redox reactions. Mechanistic studies using:

  • Cyclic voltammetry reveal oxidation peaks at ~0.8 V (vs. Ag/AgCl), indicating moderate oxidative strength .
  • Isotopic labeling (e.g., deuterated solvents) tracks H⁻ transfer pathways in reactions with ketones or nitro compounds .

How does substituent modification impact its pharmacological activity?

Structure-activity relationship (SAR) studies show:

  • Ester groups : Longer alkyl chains (e.g., didodecyl vs. dimethyl) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Aryl substitutions : Electron-withdrawing groups (e.g., 4-fluorophenyl) increase calcium channel blocking efficacy by stabilizing charge-transfer interactions .

What advanced techniques validate its purity and stability under storage conditions?

  • Accelerated stability studies : HPLC monitoring at 40°C/75% RH over 4 weeks identifies degradation products (e.g., hydrolyzed dicarboxylic acids) .
  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (~180°C), guiding storage at ≤4°C in airtight containers .

How can synthetic byproducts be minimized or repurposed in green chemistry applications?

  • Catalyst recycling : Immobilized enzymes (e.g., lipases) reduce waste in esterification steps .
  • Byproduct utilization : Unreacted methyl acetoacetate can be recovered via fractional distillation and reused .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Reactant of Route 2
Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.